Methallyl acetate
Description
Contextualization within Organic Chemistry
Methallyl acetate (B1210297), systematically named 2-methylprop-2-enyl acetate, is an organic compound classified as an ester. nih.govlookchem.com Its molecular structure is characterized by the presence of both an allyl group (a hydrocarbon group with a double bond) and an acetate functional group. guidechem.com The chemical formula for methallyl acetate is C₆H₁₀O₂ and it has a molecular weight of 114.14 g/mol . nih.gov
As an α,β-unsaturated ester, its chemical reactivity is influenced by the methyl substituent on the allylic carbon. This structural feature distinguishes it from the simpler allyl acetate and introduces steric effects that can alter its behavior in chemical reactions. this compound is a colorless liquid and is soluble in organic solvents, though it is insoluble in water. guidechem.comchemicalbook.com
The synthesis of this compound can be achieved through several established routes in organic chemistry. A common laboratory method is the acid-catalyzed esterification between methallyl alcohol (2-methyl-2-propen-1-ol) and acetic acid. Other synthetic pathways include the reaction of methallyl chloride with sodium acetate and the industrial gas-phase reaction of isobutene with acetic acid, often utilizing a palladium catalyst. chemicalbook.com
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-methylprop-2-enyl acetate | nih.gov |
| Synonyms | β-methallyl acetate, 2-methyl-2-propenyl acetate | nih.gov |
| CAS Number | 820-71-3 | nih.gov |
| Molecular Formula | C₆H₁₀O₂ | nih.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| Appearance | Colorless liquid | guidechem.comchemicalbook.com |
| Refractive Index | 1.4110-1.4150 | chembk.com |
| Vapor Pressure | 14.2 mmHg at 25°C | chembk.com |
Significance in Contemporary Chemical Science
This compound holds considerable significance as a versatile building block and monomer in modern chemical science. Its utility spans organic synthesis, polymer chemistry, and the production of various materials. guidechem.com
In the realm of organic synthesis, this compound serves as a key intermediate. guidechem.com It is particularly valuable in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds to assemble complex organic molecules. The acetate group can act as a leaving group in these transformations, although it is noted to be a less efficient allyl donor in some iridium-catalyzed reactions compared to methallyl chloride.
The compound's primary role is arguably in polymer chemistry. this compound functions as a monomer and can be co-polymerized with other monomers, such as α-olefins (e.g., 1-decene), vinyl acetate, and methyl methacrylate (B99206), to produce copolymers with tailored properties. smolecule.comacs.org These copolymers are incorporated into materials like coatings, adhesives, and sealants. guidechem.com For instance, research has demonstrated the copolymerization of this compound with 1-decene (B1663960), catalyzed by Pd–diimine complexes, to yield copolymers with a this compound content of up to 3.3 mol %. acs.org Its ability to undergo radical polymerization, forming allylic radicals that can initiate polymerization, further expands its application in material science.
Industrially, it is used in the production of resins and as an intermediate for other methallyl derivatives. guidechem.comchemicalbook.com
Evolution of Academic Research on this compound
Academic research on this compound has evolved from foundational synthesis and characterization to more complex applications in catalysis and polymer science. Early studies focused on establishing reliable methods for its production, such as the esterification of methallyl alcohol and the reaction of methallyl chloride with metal acetates. chemicalbook.comgoogle.com A patent from the Soviet era describes a process for producing this compound by reacting methallyl chloride with sodium acetate in a solvent like diethylene glycol, achieving a yield of 99%. google.com
Later research shifted towards optimizing these synthetic processes and exploring the compound's reactivity in more sophisticated chemical transformations. A significant area of investigation has been its use in transition metal-catalyzed reactions. For example, studies have explored its behavior as an allyl donor in palladium-catalyzed reactions, noting the critical role of the leaving group in such processes.
More recent research has concentrated on its role in polymer chemistry. A 2019 study by Takeuchi et al. detailed the copolymerization of this compound and other 1,1-disubstituted ethylene (B1197577) derivatives with α-olefins using palladium-diimine catalysts. acs.org This work provided insights into the insertion mode of the comonomer and confirmed that β-acetate elimination is not a significant side reaction during polymerization. acs.org Research has also focused on developing more efficient and environmentally benign industrial production methods, such as the gas-phase reaction between propene or isobutene and acetic acid over a palladium catalyst. chemicalbook.com This evolution reflects a broader trend in chemical research towards developing versatile molecular building blocks and applying them in advanced material synthesis and catalysis.
Table 2: Selected Synthesis Methods for this compound
| Method | Reactants | Catalyst/Conditions | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Esterification | Methallyl alcohol, Acetic acid | Acid catalyst (e.g., H₂SO₄), Reflux | Not specified | |
| Substitution | Methallyl chloride, Sodium acetate | Copper(II) sulfate (B86663), sodium D-gluconate in water, Reflux | 92% | chemicalbook.com |
| Substitution | Methallyl chloride, Sodium acetate | Diethylene glycol solvent, 80-150°C | 99% | google.com |
| Gas-Phase Reaction | Isobutene, Acetic acid, Oxygen | Not specified | Not specified | chemicalbook.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYUXHYUAMPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231511 | |
| Record name | 2-Methylallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-71-3 | |
| Record name | Methallyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylallyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylallyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
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| Record name | 2-methylallyl acetate | |
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Synthetic Methodologies and Reaction Optimization
Established Laboratory Synthesis Protocols
The primary laboratory-scale synthesis of methallyl acetate (B1210297) is achieved through the Fischer esterification of methallyl alcohol with acetic acid. byjus.com This method is widely employed due to its straightforward nature and the ready availability of the starting materials.
Acid-Catalyzed Esterification of Methallyl Alcohol with Acetic Acid
The esterification of methallyl alcohol (2-methyl-2-propen-1-ol) with acetic acid is an equilibrium-driven reaction that requires an acid catalyst to proceed at a reasonable rate. masterorganicchemistry.com The general reaction is as follows:
CH₃C(O)OH + H₂C=C(CH₃)CH₂OH ⇌ CH₃C(O)OCH₂C(CH₃)=CH₂ + H₂O
A variety of acid catalysts can be employed for this reaction, with the choice of catalyst influencing reaction rates, yields, and the ease of product purification.
Sulfuric Acid: Concentrated sulfuric acid is a traditional and effective homogeneous catalyst for Fischer esterification. masterorganicchemistry.comwikipedia.org It is typically used in catalytic amounts (e.g., 1-5% v/v). The high acidity of sulfuric acid effectively protonates the carbonyl oxygen of acetic acid, rendering it more susceptible to nucleophilic attack by methallyl alcohol. masterorganicchemistry.comnih.gov However, the use of sulfuric acid can lead to side reactions, such as the rearrangement of methallyl alcohol to isobutyraldehyde, and presents challenges in terms of catalyst separation and waste disposal. orgsyn.org
Solid Acid Catalysts (e.g., Amberlyst-15): To circumvent the issues associated with homogeneous catalysts, solid acid catalysts, such as the sulfonic acid-functionalized ion-exchange resin Amberlyst-15, have been successfully utilized. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture by simple filtration, potential for recycling and reuse, and often, higher selectivity with reduced side reactions. Amberlyst-15 provides acidic sites that facilitate the esterification in a manner analogous to sulfuric acid but in a solid, insoluble form.
Optimization of reaction parameters is crucial for maximizing the yield and purity of methallyl acetate. Key parameters include temperature, reactant molar ratio, and catalyst loading.
| Parameter | Optimized Condition | Rationale |
| Temperature | Reflux (approx. 80-100°C) | To increase reaction rate while minimizing side reactions. |
| Reactant Molar Ratio | 1:1.2 (Methallyl Alcohol:Acetic Acid) | Using an excess of acetic acid helps to shift the equilibrium towards the product side. |
| Catalyst Loading | Varies with catalyst type | Sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can increase side reactions and costs. |
| Reaction Time | 4-6 hours | To allow the reaction to approach equilibrium. |
| Water Removal | Anhydrous conditions or use of a Dean-Stark trap | The removal of water, a byproduct, is essential to drive the equilibrium towards the formation of the ester. wikipedia.org |
Following the completion of the reaction, a multi-step workup procedure is necessary to isolate and purify the this compound.
Neutralization: The acidic catalyst (if homogeneous) and any unreacted acetic acid are neutralized. This is typically achieved by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence of carbon dioxide ceases.
Extraction: The ester is extracted from the aqueous layer into an organic solvent in which it is highly soluble and which is immiscible with water, such as diethyl ether or ethyl acetate. acs.org This process is often repeated multiple times to ensure complete recovery of the product. walisongo.ac.id The organic layers are then combined.
Distillation: The final purification of this compound is accomplished by distillation. After drying the organic extract with an appropriate drying agent (e.g., anhydrous sodium sulfate), the solvent is removed, often under reduced pressure. orgsyn.org The crude ester is then distilled, typically under vacuum, to separate it from any remaining impurities and unreacted starting materials, yielding the pure product.
Reaction Conditions and Parameter Optimization
Cross-Coupling Reactions of 2-Methyl-2-propen-1-ol with Boronic Acids
The synthesis of this compound via the direct cross-coupling of 2-methyl-2-propen-1-ol with a boronic acid is not a standard or documented synthetic route. Cross-coupling reactions are typically employed to form carbon-carbon or carbon-heteroatom bonds. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve the reaction of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comresearchgate.net While palladium catalysis is used in reactions involving allylic substrates, including 2-methyl-2-propen-1-ol, these reactions typically lead to the formation of substituted alkenes by coupling at the allylic carbon, not the formation of an ester at the oxygen atom. mdpi.comresearchgate.netorganic-chemistry.org
For instance, the palladium-catalyzed reaction of 2-methyl-2-propen-1-ol with aryl boronic acids yields aromatic 2-methylallyl derivatives, where a new C-C bond is formed between the aromatic ring and the allylic system. mdpi.comresearchgate.net This is a fundamentally different transformation from the esterification required to produce this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a modern technique for accelerating chemical reactions. While specific, detailed research focused solely on the microwave-assisted synthesis of this compound is not extensively published, the principles are well-established through the synthesis of other esters and related compounds. researchgate.netbiointerfaceresearch.com Microwave heating increases reaction rates by directly and efficiently coupling energy with the molecules in the reaction mixture. researchgate.net This method typically leads to significantly reduced reaction times, improved product yields, and higher purity compared to conventional heating methods. biointerfaceresearch.com
One documented approach mentions the use of microwave heating in the palladium-catalyzed cross-coupling reaction between 2-methyl-2-propen-1-ol (methallyl alcohol) and various boronic acids to produce this compound. In the broader context of esterification, studies on compounds like methyl acetate have shown that microwave power, catalyst concentration, reactant molar ratio, and irradiation time are critical parameters for process optimization. google.com For instance, in related syntheses, optimal conditions can achieve product conversions of over 98% in under 30 minutes. google.com The application of this technology to this compound synthesis promises similar gains in efficiency and speed.
Ligand Effects in Palladium Catalysis
Palladium-catalyzed reactions are central to many modern synthetic strategies for producing allylic acetates. The choice of ligand coordinated to the palladium center has a profound effect on the catalyst's activity, selectivity, and stability. liv.ac.uk Industrial production of this compound can involve the gas-phase reaction of propene and acetic acid over a palladium catalyst.
In the palladium-catalyzed allylic acetoxylation of terminal alkenes, the ligand's primary role is to facilitate key steps in the catalytic cycle. A significant challenge has been replacing harsh stoichiometric oxidants like benzoquinone (BQ) with environmentally benign molecular oxygen (O₂). nih.gov Research has shown that using 4,5-diazafluorenone as a ligand for palladium(II) acetate (Pd(OAc)₂) enables the use of O₂ as the terminal oxidant. nih.govorganic-chemistry.org This ligand facilitates the crucial C-O reductive elimination step from the π-allyl-palladium(II) intermediate, a step that previously required BQ. nih.govorganic-chemistry.org
The electronic properties of ligands are also critical. In related palladium-catalyzed allylic alkylations, electron-donating phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), have been found to produce faster reaction rates compared to electron-withdrawing ligands. liv.ac.uk Furthermore, the regioselectivity of the reaction can be controlled by the ligand; for example, the use of certain bisulfoxide ligands in conjunction with palladium can favor the formation of either linear or branched allylic oxidation products. mdpi.com
Reaction of Methallyl Chloride with Sodium Acetate
A well-established method for synthesizing this compound is the reaction of methallyl chloride with an acetate salt, such as sodium acetate. This nucleophilic substitution reaction replaces the chlorine atom with an acetate group.
One documented procedure involves reacting methallyl chloride with sodium acetate in water at reflux temperature for several hours. chemicalbook.com This method employs a catalytic system to enhance efficiency and yield.
Role of Copper Sulfate (B86663) and Sodium Gluconate
In the synthesis from methallyl chloride and sodium acetate, a combination of copper(II) sulfate and sodium gluconate acts as an effective catalytic system. chemicalbook.com In a specific example, the reaction is carried out at reflux temperature in water, with copper sulfate and an aqueous solution of sodium gluconate added to the mixture of methallyl chloride and sodium acetate. chemicalbook.com This catalytic system drives the reaction towards completion, achieving high yields of the desired ester. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalysts | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Methallyl Chloride | Sodium Acetate | Copper(II) Sulfate, Sodium Gluconate | Water | Reflux | 4 hours |
Byproduct Formation and Selectivity
Gas chromatography analysis of the reaction mixture revealed the following composition, demonstrating high selectivity for the target product. chemicalbook.com
| Compound | Percentage in Final Mixture |
|---|---|
| This compound | 92.0% |
| Methallyl Alcohol | 5.5% |
| Methallyl Ether | 0.3% |
| Unreacted Methallyl Chloride | 0.5% |
Advanced and Emerging Synthetic Routes
Continuous Preparation Approaches
Emerging synthetic methodologies are moving towards continuous flow processes, which offer advantages in safety, consistency, and scalability over traditional batch reactions. In this context, an advanced route has been developed for the continuous preparation of 2-methallyl alcohol, where this compound is a key, albeit transient, intermediate. google.comgoogle.com
This process involves feeding a sodium acetate solution, methallyl chloride, and sodium hydroxide (B78521) into a multi-stage continuous stirring reactor. google.comgoogle.com Within the reactor, an esterification reaction between methallyl chloride and sodium acetate occurs, which is followed by a saponification reaction (hydrolysis) of the resulting this compound by sodium hydroxide to yield the final product, 2-methallyl alcohol. google.com
Key parameters for this continuous process are carefully controlled to optimize the output. google.com
| Parameter | Value/Range |
|---|---|
| Reactor Type | Multi-stage (6-15 stages) continuous stirring reactor |
| Sodium Acetate to Methallyl Chloride Ratio | 6-10 mol per mol of methallyl chloride |
| Reaction pH | 9-11 (controlled by NaOH addition) |
| Reaction Temperature | 100-120 °C |
This integrated, continuous approach, where the desired product of one reaction becomes the reactant for the next in the same process stream, exemplifies modern chemical manufacturing strategies that improve efficiency and reduce waste. google.com
Gas-Phase Reaction of Propene with Acetic Acid using Palladium Catalysts
The industrial synthesis of this compound can be achieved through the gas-phase reaction of propene and acetic acid in the presence of a palladium catalyst. This method is considered advantageous due to the low cost of propene and its alignment with green chemistry principles. The reaction involves the acetoxylation of propylene (B89431) with acetic acid and oxygen. google.comgoogle.com
Catalysts for this process are typically supported on materials like silica. google.com Effective catalysts often contain palladium along with promoters such as potassium and bismuth. google.com The addition of rubidium as a promoter to a palladium-bismuth catalyst has also been shown to be effective. google.com The concentration of oxygen in the feed is generally kept low, around 3 to 8%, to stay outside of known explosion limits. google.com The reaction is typically carried out at temperatures ranging from 100°C to 250°C and pressures from 1 to 25 absolute atmospheres. google.com
Interestingly, the presence of carbon dioxide in the feed, specifically between 2 to 6 mole percent, has been found to improve the selectivity of the reaction towards this compound. google.com Even with effective catalysts, the conversion of propylene is often in the range of 5-10%, with selectivity to allyl acetate around 90%. google.com
Catalytic Hydrogenation Methods for Related Compounds
Catalytic hydrogenation is a fundamental process used to add hydrogen across the double or triple bonds of unsaturated compounds, converting them into saturated ones, with the aid of a metal catalyst. chemistrytalk.org This method is relevant to the broader context of producing and modifying compounds structurally similar to this compound. For instance, the catalytic hydrogenation of allyl alcohol, a related compound, yields 1-propanol. chemcess.com
Various catalysts are employed for hydrogenation, including palladium, platinum, and nickel. chemistrytalk.org For the selective hydrogenation of alkynes to alkenes, Lindlar's catalyst, which consists of palladium on calcium carbonate deactivated with lead acetate or quinoline, is often used. chemistrytalk.org
In the context of esters, the catalytic hydrogenation of ethyl acetate to ethanol (B145695) has been studied using Ni-based catalysts derived from Ni/Al hydrotalcite-like compounds. mdpi.com In these reactions, which were performed in a stainless steel autoclave at 250°C and 6.0 MPa of hydrogen pressure, a major byproduct was butyl acetate, formed through an ester-exchange reaction with the n-butanol solvent. mdpi.com The highest selectivity to ethanol reported in one study was 68.2%. mdpi.com
Furthermore, transfer hydrogenation offers an alternative to using hydrogen gas, employing other hydrogen sources like water. acs.org This has been demonstrated with various transition-metal catalysts. acs.org
Process Optimization Strategies
Dynamic Simulation and Optimization in Batch Synthesis
Dynamic simulation and optimization are powerful tools for enhancing the efficiency of batch synthesis processes. researchgate.net For the production of methyl acetate, a related ester, dynamic simulation has been used to develop a framework for optimizing the entire batch synthesis process, particularly in reactive batch distillation. researchgate.net This involves creating detailed mathematical models, often in the form of differential and algebraic equations (DAEs), which are then solved to understand the column dynamics. researchgate.net
Reactor Design and Engineering for Enhanced Yields
Reactor design plays a critical role in maximizing the yield and selectivity of chemical reactions. For the production of this compound, an alternative synthesis route involves the reaction of this compound itself with acetic acid in an autoclave reactor under an oxygen/nitrogen atmosphere. In one example, this method achieved a 99% conversion of this compound with a 61% selectivity to 2-methylenepropane-1,3-diyl diacetate.
For large-scale industrial production, continuous reactors with efficient separation techniques like distillation are often employed to maximize yield and purity while minimizing byproducts. In the context of esterification reactions, pervaporation membrane reactors have been analyzed to enhance conversion. For the production of methyl acetate, design guidelines for a pervaporation membrane reactor have been established, showing that to achieve conversions higher than 90%, specific operating conditions must be met. researchgate.net The design of these reactors involves a systematic analysis of the interplay between reaction rates, permeation rates, and selectivity. researchgate.net
The table below summarizes reactor conditions for a related synthesis.
| Parameter | Value | Reference |
| Reactor Type | Autoclave | |
| Reactants | This compound, Acetic acid | |
| Atmosphere | Oxygen/Nitrogen (8/92 molar ratio) | |
| Initial Pressure | 20 atm | |
| Final Pressure | 90 atm | |
| Temperature | 140°C | |
| Reaction Time | 5 hours | |
| This compound Conversion | 99% | |
| Selectivity to Product | 61% |
Kinetic Studies and Reaction Rate Constants
Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions. For the vapor-phase reaction of propene with acetic acid over H-[Al]ZSM-5 and H-[Fe]ZSM-5 molecular sieves, significant product formation was observed at temperatures above 450 K. upenn.edu At this temperature, both catalysts showed high activity with selectivities to propyl acetates of approximately 90%. upenn.edu The reaction rate was found to be stable for at least 20 hours. upenn.edu
In the esterification of acetic acid with methanol (B129727) to produce methyl acetate, kinetic models have been developed using solid acid catalysts like Indion-190 and Amberlyst-16 wet. austinpublishinggroup.com The influence of reaction temperature and catalyst loading on the reaction rate was investigated, showing that the conversion of acetic acid increases with temperature, indicating that the reaction is controlled by the chemical reaction steps. austinpublishinggroup.com For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an Amberlyst-35 catalyst, the effects of temperature, reactant ratio, and catalyst loading on the reaction rate and equilibrium yield were explored. mdpi.com
The following table presents kinetic data for the reaction of propene and acetic acid over different catalysts.
| Catalyst | Temperature (K) | Propene:Acetic Acid Ratio | Selectivity to Propyl Acetates | Reference |
| H-[Al]ZSM-5 | 450 | 2 | ~90% | upenn.edu |
| H-[Fe]ZSM-5 | 450 | 2 | ~90% | upenn.edu |
| H-[Fe]ZSM-5 | 525 | 2 | Approaching 80% (selectivity to ketones) | upenn.edu |
Chemical Reactivity and Mechanistic Investigations
Catalytic Reaction Pathways
Methallyl acetate (B1210297) serves as a versatile substrate in several catalytic systems designed to form new carbon-carbon bonds. Its reactivity is primarily harnessed through the activation of its allylic system by transition metal catalysts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, most notably the Tsuji-Trost reaction, are fundamental methods for allylic alkylation where methallyl acetate is a common electrophile. organic-chemistry.orgresearchgate.net These reactions are prized for their high degree of chemo-, regio-, and stereoselectivity. researchgate.net
The crucial first step in these catalytic cycles is the formation of a π-allyl palladium complex. The process begins with the coordination of a palladium(0) catalyst to the double bond of the this compound, forming an η² π-allyl complex. organic-chemistry.org This is followed by an oxidative addition step, during which the palladium atom inserts itself and the acetate leaving group is expelled. organic-chemistry.org This step, also referred to as ionization, results in the formation of a cationic η³ π-allyl palladium complex, which is the key reactive intermediate for subsequent transformations. organic-chemistry.orgthieme-connect.de
Following the generation of the π-allyl palladium intermediate, the formation of a new carbon-carbon bond occurs via nucleophilic attack. The specific mechanism depends on the nature of the nucleophile used. organic-chemistry.org
For soft nucleophiles , which are derived from acids with a pKa less than 25 (such as active methylene (B1212753) compounds), the reaction proceeds via an "outer sphere" attack. organic-chemistry.orgnih.gov In this pathway, the nucleophile adds directly to one of the terminal carbons of the π-allyl ligand. organic-chemistry.orglibretexts.org
For hard nucleophiles , the mechanism can be different, involving an initial attack on the palladium metal center. This is followed by a reductive elimination step that forms the new C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. organic-chemistry.orgacs.org In palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), the mechanism is also described as an outer sphere SN2-type attack on the π-allylpalladium complex by an enolate that is generated in situ. nih.gov
Table 1: Mechanistic Pathways in Palladium-Catalyzed Allylation
| Nucleophile Type | Mechanism of Attack | Description |
|---|---|---|
| Soft Nucleophiles | Direct attack on allyl moiety | The nucleophile directly attacks the carbon of the π-allyl complex. organic-chemistry.orglibretexts.org |
The efficiency and scope of allylic substitution reactions are significantly influenced by the nature of the leaving group on the allyl substrate. researchgate.netmdpi.com While acetate is a common and effective leaving group in many palladium-catalyzed reactions, chloride offers distinct advantages in certain contexts due to its superior ability to be displaced. diva-portal.org
In some catalytic systems, a more reactive leaving group is required to facilitate the initial oxidative addition step and formation of the π-allyl complex. rsc.orgnih.gov Methallyl chloride is often a more efficient allyl donor than this compound because the chloride ion is a better leaving group. rsc.org This enhanced reactivity can be crucial for overcoming the instability of certain transition metal-olefin π-complexes that precede the formation of the key π-allyl intermediate. rsc.orgnih.gov
Table 2: Comparison of Leaving Groups in Allylic Reactions
| Leaving Group | Compound | Reactivity | Rationale |
|---|---|---|---|
| Acetate | This compound | Efficient in many standard Pd-catalyzed reactions. researchgate.net | A competent but less reactive leaving group. rsc.orgnih.gov |
Carbon-Carbon Bond Formation Mechanisms
Grignard Nozaki–Hiyama Methallylation
The Grignard Nozaki–Hiyama reaction is a powerful tool for carbon-carbon bond formation. In its catalytic and enantioselective variants, the choice of the allyl donor is critical to the success of the reaction.
In the context of Grignard Nozaki–Hiyama methallylations that proceed via an iridium-catalyzed transfer hydrogenation pathway, this compound is found to be an inefficient allyl donor. rsc.orgnih.gov This type of reaction enables carbonyl addition directly from the alcohol oxidation level without the need for stoichiometric organometallic reagents. rsc.orgnih.gov
The key limitation arises during the formation of the necessary π-allyliridium complex. The stability of the prerequisite iridium-olefin π-complex decreases as the substitution on the olefin increases. rsc.orgnih.gov For a substrate like this compound, the acetate group is not a sufficiently reactive leaving group to compensate for the shorter lifetime and instability of the more highly substituted iridium-olefin π-complex. rsc.orgnih.gov Consequently, the ionization to form the π-allyliridium species does not proceed efficiently. nih.gov In contrast, methallyl chloride, with its more reactive leaving group, serves as a highly efficient donor under identical conditions, compensating for the π-complex instability and enabling the desired transformation. rsc.orgrsc.orgresearchgate.net
Efficiency Comparison with Methallyl Chloride
Carbonylation Reactions for Related Acetates
Radical Processes
This compound can participate in radical polymerization processes. The initiation of polymerization can occur through hydrogen abstraction, which forms allylic radicals that then propagate the polymer chain. However, compared to other monomers like allyl acetate, this compound exhibits distinct polymerization behavior, largely influenced by steric factors.
The presence of the methyl group on the allyl moiety of this compound introduces significant steric hindrance. This steric bulk has a pronounced effect on the propagation rate during radical polymerization. The steric hindrance destabilizes the propagating radicals, which in turn lowers the rate constant for propagation (k_p). This effect is a key reason for the reduced polymerization rates observed for this compound when compared to less hindered monomers like allyl acetate.
The impact of steric hindrance is also evident when comparing the polymerization of α-substituted acrylates. For instance, an acrylate (B77674) with a bulky α-substituent was found to have propagation and termination rate constants that were orders of magnitude smaller than those for methyl methacrylate (B99206) (MMA). researchgate.net This simultaneous suppression of both propagation and termination, due to steric effects, can still allow for the formation of high molecular weight polymers. researchgate.net The steric hindrance can also influence the ceiling temperature of polymerization, above which polymerization becomes inefficient. researchgate.net
Table 2: Influence of Steric Hindrance on Radical Polymerization
| Monomer | Structural Feature | Effect on Propagation Rate (k_p) | Reference |
|---|---|---|---|
| This compound | Methyl group on allyl moiety | Lower k_p compared to allyl acetate | |
| α-Substituted acrylate | Bulky α-substituent | Significantly lower k_p than MMA | researchgate.net |
Ceiling Temperature Effects on Polymerization Efficiency
Oxidation Reactions
In the presence of oxygen, this compound can undergo oxidation reactions that proceed through the formation of peroxyl radicals. This process is initiated by the formation of an alkyl radical, which then rapidly reacts with molecular oxygen. nist.gov In the case of this compound, the initial radical formation likely occurs at the allylic position due to the lower bond dissociation energy of the allylic C-H bonds.
The resulting allylic radical can then react with oxygen to form a methallyl peroxyl radical. Peroxyl radicals are key intermediates in the autoxidation of organic compounds and can participate in a variety of subsequent reactions, including abstraction of hydrogen atoms from other molecules to form hydroperoxides and a new radical, thus propagating the oxidation chain reaction. science.gov The formation of peroxyl radicals is a common pathway in the oxidation of many organic substrates and is a critical step in understanding the oxidative degradation and transformation of compounds like this compound. nist.gov
The peroxyl radicals formed during the oxidation of this compound can undergo further reactions to yield more stable products, including alcohols and carboxylic acids. One common pathway involves the abstraction of a hydrogen atom by the peroxyl radical from another molecule, leading to the formation of a hydroperoxide. These hydroperoxides can then decompose, often through complex mechanisms that may be catalyzed by trace metals, to form alcohols and other oxygenated products.
Peroxyl Radical Formation
Other Transformations
This compound can undergo reduction reactions to yield simpler, less functionalized molecules. For instance, catalytic hydrogenation can reduce the carbon-carbon double bond, and further reduction can lead to the cleavage of the ester group. Specific reduction reactions can also be targeted. For example, hydride-based reducing agents can be used to reduce the ester functionality.
While detailed studies specifically on the reduction of this compound are not extensively available in the provided search results, general principles of organic chemistry suggest that reagents like lithium aluminum hydride (LiAlH₄) would reduce the ester group to an alcohol, in this case, methallyl alcohol and ethanol (B145695). Other reduction methods could potentially cleave the acetate group, leading to simpler hydrocarbons. The specific products would depend on the reducing agent and the reaction conditions employed.
Substitution Reactions of the Acetate Group
This compound undergoes substitution reactions where the acetate group, a moderate leaving group, is displaced by a nucleophile. The success and mechanism of these reactions are highly dependent on the catalytic system employed.
Palladium-Catalyzed Reactions Palladium complexes are effective catalysts for the nucleophilic substitution of this compound. researchgate.net The reaction proceeds through the formation of a π-allylpalladium complex, which facilitates the attack of various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This method has been applied in the synthesis of complex organic structures. nih.gov For instance, soft carbon nucleophiles, such as malonate carbanions, can react with this compound in the presence of a palladium catalyst. researchgate.net However, in asymmetric reactions, highly symmetrical allylating agents like this compound have been noted to yield products with only moderate to low enantiomeric excess. researchgate.netresearchgate.net The choice of ligand is crucial for the success of these palladium-catalyzed reactions. researchgate.net
Ring-Opening Reactions
This compound is an acyclic (non-cyclic) molecule. By definition, it cannot undergo a ring-opening reaction itself. Ring-opening reactions are characteristic of cyclic compounds such as epoxides, cyclopropanes, and lactones, where the cleavage of a bond in the ring relieves ring strain. google.comsnnu.edu.cn
A review of the scientific literature indicates that this compound is not typically used as a primary reagent or catalyst in the ring-opening reactions of other molecules. While related chemistries exist, such as the ring-opening polymerization of lactones or the reaction of epoxides, this compound is not directly involved. google.comfrontiersin.orgnih.gov For example, ring-opening polymerizations of cyclic esters are well-established methods for producing biodegradable polymers, but these are initiated by other catalysts. frontiersin.orgnih.gov Therefore, this type of reactivity is not a feature of this compound's chemical profile.
Hydrolysis Reactions
As an ester, this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to yield methallyl alcohol and acetic acid. This reaction can be catalyzed by either acid or base and is the reverse of the esterification reaction used to synthesize it. libretexts.org
Acid-Catalyzed Hydrolysis In the presence of a strong acid catalyst (e.g., sulfuric acid) and excess water, this compound can be hydrolyzed back to its parent alcohol and carboxylic acid. libretexts.org The reaction is reversible, and its synthesis via Fischer esterification must be conducted under anhydrous conditions to prevent hydrolysis and maximize the yield of the ester. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of methallyl alcohol to regenerate the acid catalyst and form acetic acid. researchgate.net
Base-Catalyzed Hydrolysis (Saponification) this compound can also be hydrolyzed under basic conditions, a process known as saponification. libretexts.org This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. libretexts.org Industrial processes have utilized a two-step esterification-hydrolysis sequence, where an intermediate acetate ester is hydrolyzed with a low-concentration strong base (e.g., sodium hydroxide) to produce high-purity methallyl alcohol. google.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the methallyloxide anion, which is subsequently protonated by the solvent to yield methallyl alcohol. researchgate.net
Polymer Chemistry and Material Science Applications
Polymerization Studies of Methallyl Acetate (B1210297)
The homopolymerization of methallyl acetate is generally characterized by reduced reaction rates when compared to its isomer, allyl acetate. This is attributed to steric hindrance originating from the methyl group on the allylic carbon. This steric interference destabilizes the propagating radicals, which in turn lowers the rate constant for propagation. Consequently, the efficiency of this compound homopolymerization is significantly diminished, particularly at temperatures exceeding the ceiling temperature for head-to-tail propagation.
This compound has been investigated as a comonomer in copolymerization reactions with several other monomers. These studies explore the incorporation of the functional acetate group into different polymer backbones.
Research has demonstrated the successful copolymerization of this compound with α-olefins using palladium-diimine catalysts. acs.org In a notable study, this compound was copolymerized with 1-decene (B1663960). acs.org The reaction, catalyzed by a specific chloro(methyl)palladium complex with an α-diimine ligand, yielded copolymers with varying this compound content depending on the reaction conditions. acs.org For instance, increasing the initial concentration of this compound in the feed led to a higher incorporation of it into the final copolymer, with content reaching up to 3.3 mol %. acs.org
The following table summarizes the results from the Pd-catalyzed copolymerization of this compound (MA) with 1-decene.
Table 1: Copolymerization of this compound (2) with 1-Decene
| Run | tandfonline.com₀/[1-decene]₀/[Pd]₀ | MA in Copolymer (mol %) |
|---|---|---|
| 1 | 200 / 100 / 1 | 3.3 |
| 2 | 100 / 100 / 1 | 1.0 |
Data sourced from Organometallics 2019, 38 (11), 2323-2329. acs.org
Detailed studies focusing on the direct copolymerization of this compound with vinyl acetate are limited in published research. While related systems, such as the copolymerization of vinyl acetate with methallyl alcohol derivatives or sodium methallyl sulfonate, have been explored, specific kinetic data and reactivity ratios for the this compound-vinyl acetate pair are not found in the reviewed literature. tandfonline.comtandfonline.comgoogle.com
The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. For the copolymerization of this compound with α-olefins, while specific reactivity ratios (r₁, r₂) have not been published, analysis of the resulting copolymer's microstructure has provided valuable insights. acs.org
Nuclear Magnetic Resonance (NMR) analysis of copolymers of 1-decene and this compound revealed that the incorporation of the this compound monomer occurs without significant β-acetate elimination during polymerization. tandfonline.com The analysis identified two distinct insertion modes for the this compound unit into the polymer chain. acs.org These modes, designated as units X′ and Y′, correspond to different locations of the monomer unit, either within the main polymer chain or at a terminal position. tandfonline.com In one study, the molar ratio of these two units (X′:Y′) in a 1-decene-methallyl acetate copolymer was found to be 54:46. acs.org This indicates that the specific insertion pathway plays a significant role in defining the final copolymer architecture. tandfonline.com
For other copolymerization systems, such as with methyl methacrylate (B99206) or vinyl acetate, experimentally determined reactivity ratios and detailed microstructural analyses involving this compound are not available in the cited literature.
Copolymerization with Various Monomers
Copolymerization with Vinyl Acetate
Formation of Polymeric Materials
This compound serves as a functional monomer in the synthesis of a variety of polymeric materials. Its participation in polymerization reactions allows for the creation of polymers with tailored properties, finding use in specialized applications across material science.
Applications in Coatings, Adhesives, and Sealants
Due to its capacity to engage in polymerization, this compound is a valuable component in the formulation of materials for coatings, adhesives, and sealants. Its incorporation into polymer backbones can contribute to the final properties of these materials. Copolymers containing allyl esters, such as this compound, are utilized in the production of adhesives, sealants, coatings, and elastomers. google.com The properties of related polymers like Poly(methyl methacrylate) (PMMA) make them suitable for applications in coatings and optically clear adhesives. mdpi.com The formulation of coatings, adhesives, and sealants often involves a range of specialty chemicals, including various resins, solvents, and additives, to achieve the desired performance characteristics. seqens.comchemconn.com
Development of Resins
This compound is employed in the industrial production of various polymers and resins. (Meth)allyl compounds, in general, are used as additives like reactive diluents and crosslinking agents in resin formulations. google.com For instance, (meth)allyl ether resins can serve as raw materials for epoxy resins, which are widely used in electronic materials. google.com
In one innovative approach, methallyl alcohol, a related methallyl compound, was reacted with maleic anhydride (B1165640) to form an unsaturated carboxyl acid precursor. researchgate.net This precursor was then used in the ring-opening reaction of epoxidized plant oils to synthesize novel bio-based epoxy acrylate-like prepolymers for 3D printing resins. researchgate.net Additionally, monomers like (meth)acrylates are used as dispersion stabilizers in the suspension polymerization of vinyl compounds to produce various resins. epo.org Active diluents are often used to reduce the viscosity of epoxy resins and improve their processing for applications in casting, lamination, paints, and adhesives. njchm.com
Tailoring Polymer Properties through this compound Incorporation
The incorporation of methallyl monomers, such as methallyl alcohol (a derivative of this compound), into polymer chains allows for the precise tailoring of the material's physical and electrical properties.
The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a hard, glassy state to a soft, rubbery state. goalparacollege.ac.in The introduction of methallyl alcohol (MAA) units into a poly(methyl methacrylate) (PMMA) backbone leads to an enhanced glass transition temperature. researchgate.netresearchgate.net This increase is attributed to the formation of hydrogen bonds between the hydroxyl (–OH) groups of the MAA units and the ester groups of the polymer chain, which restricts segmental mobility. researchgate.netresearchgate.net Similarly, flexible glassy terpolymers of poly(styrene-methyl methacrylate-methallyl alcohol) P(St-MMA-MAA) have been developed with tunable properties. researchgate.net The Tg of a polymer is influenced by factors such as molecular weight and intermolecular forces. goalparacollege.ac.innih.gov For example, the Tg of commercial PMMA can range from 85 to 165°C. researchgate.net
Table 1: Glass Transition Temperatures (Tg) of Various Polymers
| Polymer | Glass Transition Temperature (Tg) |
| Polyvinyl acetate (PVAcetate) | 38.6 ± 1.4 °C |
| Polyvinyl alcohol (PVAlcohol) 2nd heating | 64.51 ± 15 °C |
| Dry nylon-6 | 47 °C |
| Dry nylon-6,6 | ~70 °C |
| atactic PMMA | 105 to 138 °C |
| P(St-MMA-MAA) terpolymers | Tunable (glassy) |
This table presents data compiled from various sources for comparative purposes. researchgate.netnih.govwikipedia.org
Young's modulus is a measure of a material's stiffness under tensile or compressive stress. wikipedia.org Research has shown that the incorporation of methallyl alcohol (MAA) into a PMMA polymer matrix can significantly enhance the material's Young's modulus. researchgate.netresearchgate.net This stiffening effect is also a result of the hydrogen bonds formed by the introduced hydroxyl groups, which increase the rigidity of the polymer structure. researchgate.netresearchgate.net The ability to modulate mechanical properties like Young's modulus is crucial for engineering polymer scaffolds and other materials to meet specific performance requirements. nih.gov
The modification of polymers with methallyl monomers has led to significant advancements in materials for high-density energy storage. mdpi.com By incorporating methallyl alcohol (MAA) into PMMA, researchers have developed copolymers with substantially improved electrical properties. researchgate.net
The introduction of polar –OH groups initially increases the polymer's dielectric constant at low MAA concentrations. researchgate.netresearchgate.net More importantly, these copolymers exhibit a significantly improved breakdown strength (Eb), a critical factor for capacitor performance. researchgate.net For example, a P(MMA-MAA) copolymer with 19 mol% MAA units showed a breakdown strength of over 550 MV m⁻¹, a substantial increase from the approximately 400 MV m⁻¹ of pure PMMA. researchgate.net This enhancement in breakdown strength allows the material to withstand higher electric fields, leading to a much greater discharged energy density (Ue). The highest discharged energy density observed for this P(MMA-MAA) copolymer was 13 J cm⁻³, which is two to three times larger than the industry-standard biaxially oriented polypropylene (B1209903) (BOPP) and 50% higher than unmodified PMMA. researchgate.netresearchgate.net These findings highlight the potential of using methallyl-functionalized polymers as advanced dielectrics for film capacitors. researchgate.net
Table 2: Energy Storage Properties of Methallyl-Modified PMMA
| Material | Breakdown Strength (Eb) | Discharged Energy Density (Ue) | Electric Field |
| PMMA | ~400 MV m⁻¹ | ~8.7 J cm⁻³ (calculated) | ~550 MV m⁻¹ |
| P(MMA-MAA) (19 mol% MAA) | >550 MV m⁻¹ | 13 J cm⁻³ | 550 MV m⁻¹ |
Data sourced from studies on poly(methyl methacrylate-methallyl alcohol) copolymers. researchgate.netresearchgate.net
Modulated Young's Modulus
Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. This approach allows for the introduction of various functional groups onto a pre-existing polymer backbone, enabling the tailoring of material properties. For polymers incorporating this compound, modification of the acetate group unlocks a versatile platform for creating new materials. The primary methods for such modifications include the saponification of the acetate ester to a hydroxyl group and the subsequent functionalization of the resulting polymer backbone.
Saponification of Acetate-Containing Polymers
Saponification, or the hydrolysis of the ester group under basic conditions, is a fundamental post-polymerization modification technique used to convert polymers containing acetate moieties, such as those derived from this compound, into their corresponding poly-alcohols. This conversion from a relatively hydrophobic acetate polymer to a more hydrophilic alcohol-containing polymer dramatically alters the material's properties, including its solubility, thermal characteristics, and surface properties. mdpi.commdpi.com
A notable application of this technique is in the preparation of blend films with tailored hydrophilic/hydrophobic characteristics. mdpi.comresearchgate.net For instance, blend films of poly(vinyl alcohol)/poly(methyl methacrylate–methallyl alcohol) (PVA/P(MMA-MAA)) have been created from poly(vinyl acetate)/poly(methyl methacrylate) (PVAc/PMMA) blend films via a heterogeneous saponification method. mdpi.comnih.gov In this process, the ester groups of both PVAc and PMMA are hydrolyzed. The hydrolysis of the ester group in PMMA results in the formation of methallyl alcohol (MAA) units on the polymer backbone. mdpi.com
The saponification is typically carried out in a heterogeneous medium using an alkaline solution. mdpi.comnih.gov The process involves immersing the precursor polymer film in a solution containing sodium hydroxide (B78521) (NaOH), sodium sulfate (B86663) (Na₂SO₄), and methanol (B129727) (MeOH) in deionized water at an elevated temperature. mdpi.com The degree of saponification (DS), which represents the percentage of ester groups converted to hydroxyl groups, can be controlled by reaction parameters such as time and the composition of the polymer blend. mdpi.commdpi.com Studies have shown that the DS value increases with a higher content of poly(vinyl acetate) in the initial blend. mdpi.com The successful conversion to PVA/P(MMA-MAA) films is confirmed through various analytical techniques, including Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD). mdpi.comnih.gov The resulting saponified films exhibit increased surface roughness and improved thermal properties compared to the unsaponified films. mdpi.comresearchgate.net
| Parameter | Condition/Value |
|---|---|
| Starting Material | Poly(vinyl acetate)/Poly(methyl methacrylate) (PVAc/PMMA) blend films (ratios 9:1, 7:3, 5:5) |
| Saponification Medium | Aqueous solution of NaOH, Na₂SO₄, and MeOH |
| Temperature | 50 °C |
| Outcome | Formation of Poly(vinyl alcohol)/Poly(methyl methacrylate–methallyl alcohol) (PVA/P(MMA-MAA)) blend films |
| Effect of PVAc Content | The degree of saponification (DS) increases as the PVAc content in the blend increases |
| Resulting Properties | Increased surface roughness and higher thermal stability compared to unsaponified films |
Functionalization of Polymer Backbones
The creation of a poly(methallyl alcohol) backbone through saponification opens up numerous possibilities for further functionalization, leveraging the reactivity of the newly introduced hydroxyl (-OH) groups and the existing allyl groups. These functional groups serve as handles for attaching a wide array of molecules, thereby tailoring the polymer for specific, advanced applications.
The hydroxyl groups on the poly(methallyl alcohol) backbone are primary sites for subsequent chemical reactions. One of the most common and versatile reactions is transesterification. nih.gov This process involves reacting the polymer's alcohol groups with a different ester under acidic or basic catalysis to introduce new side chains. masterorganicchemistry.com For example, using lithium alkoxides as catalysts allows for the efficient transesterification of polymethacrylates, a reaction that could be adapted for poly(methallyl alcohol) backbones to introduce alkyl, benzyl, or other functional side groups. nih.gov This method provides a pathway to a diverse range of functional copolymers from a single polymeric precursor. nih.gov
Another route to obtaining a functional poly(methallyl alcohol) backbone is through the partial hydrogenation of a precursor polymer like poly(methyl methacrylate) (PMMA). rsc.orgresearchgate.net Using a reducing agent such as lithium aluminum hydride (LiAlH₄), a controlled portion of the methyl methacrylate units can be converted into methallyl alcohol units. rsc.org This indirect polymerization process allows for the synthesis of poly(methyl methacrylate–methallyl alcohol) (P(MMA–MAA)) copolymers with tunable compositions. rsc.orgresearchgate.net The introduction of -OH groups via this method leads to the formation of hydrogen bonds, which can enhance the material's glass transition temperature and Young's modulus. rsc.orgresearchgate.net
Furthermore, the allyl group within the methallyl alcohol unit provides an additional site for modification. The double bond can undergo various addition reactions. For example, hydroboration-oxidation can efficiently convert the alkene into a primary alcohol, offering another site for functionalization. acs.org This versatility allows for the creation of complex polymer architectures, such as dendrimers, where the allylic nature of the monomer unit is used for controlled, step-wise growth. acs.org
| Method | Reagents/Catalysts | Functional Group Targeted | Resulting Structure/Property | Reference |
|---|---|---|---|---|
| Transesterification | Functional alcohols, Lithium alkoxides | Hydroxyl (-OH) | Copolymers with varied side chains (alkyl, benzyl, ether, etc.) | nih.gov |
| Partial Hydrogenation | Lithium aluminum hydride (LiAlH₄) | Ester (carbonyl) | Poly(methyl methacrylate–methallyl alcohol) copolymers with controlled -OH content | rsc.orgresearchgate.net |
| Hydroboration-Oxidation | Diborane (B₂H₆) followed by H₂O₂, NaOH | Allyl (C=C) | Conversion of the double bond to a primary alcohol, enabling further branching | acs.org |
Derivatives and Advanced Chemical Synthesis
Synthesis of Functionalized Derivatives
The strategic position of the double bond and the ester functionality in methallyl acetate (B1210297) enables its conversion into several important chemical intermediates.
Methacrolein (B123484) and Methacrylic Acid Synthesis
Methallyl acetate is a recognized precursor in the synthesis of methacrolein and methacrylic acid, which are significant industrial monomers. The typical pathway to methacrylic acid involves the oxidation of methacrolein. mdpi.comrsc.org The synthesis of methacrolein itself can be achieved through the condensation of propionaldehyde (B47417) with formaldehyde, often catalyzed by secondary amines and an acid. mdpi.comresearchgate.net In these multi-step industrial processes, this compound can be utilized as a starting material, which, through hydrolysis, yields methallyl alcohol. This alcohol can then be oxidized to methacrolein.
2-Methylallyl Alcohol and 2-Methylallyl Chloride Formation
The hydrolysis of this compound provides a direct route to 2-methylallyl alcohol (also known as isobutenol). google.com This reaction can be catalyzed by either acids or bases. google.com For instance, a two-step method has been developed where 2-methylallyl chloride is first esterified to produce a mixture containing a high percentage of this compound, which is then hydrolyzed with a base like sodium hydroxide (B78521) to yield 2-methylallyl alcohol with high conversion rates. google.com
The formation of 2-methylallyl chloride from this compound is also a key transformation. While direct conversion methods are less commonly detailed, the reverse reaction, the synthesis of this compound from 2-methylallyl chloride and sodium acetate, is a well-established industrial process. chemicalbook.com This suggests that under appropriate conditions, the acetate can be substituted by a chloride ion. 2-Methylallyl chloride is a valuable intermediate for organic synthesis, particularly in the manufacturing of insecticides and pharmaceuticals. shandongxinhuapharma.com
Table 1: Synthesis of 2-Methylallyl Alcohol via Hydrolysis of this compound Intermediate
| Starting Material | Intermediate Product | Hydrolysis Agent | Final Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylallyl chloride | This compound (80.8% in organic phase) | Sodium hydroxide solution | 2-Methylallyl alcohol | 99.4% | google.com |
| 2-Methylallyl chloride | Methallyl pentanoate (81% in organic phase) | Potassium carbonate solution | 2-Methylallyl alcohol | 98.0% | google.com |
| 2-Methylallyl chloride | Methallyl formate (B1220265) (79.8% in organic phase) | Potassium hydroxide solution | 2-Methylallyl alcohol | 99.2% | google.com |
Aromatic Derivatives via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and allyl acetates are effective substrates in these transformations. acs.orgacs.org this compound can participate in these reactions to generate aromatic derivatives. The general mechanism involves the formation of a π-allyl palladium complex from this compound, which then reacts with an organometallic reagent, such as an arylboronic acid in the Suzuki coupling.
Research has demonstrated the successful palladium-catalyzed cross-coupling of aryl and alkenylgold(I) phosphanes with allylic electrophiles, including acetates, to afford α-substitution products. researchgate.net While specific examples detailing the use of this compound are part of a broader class of reactions, the methodology is applicable. These reactions provide a pathway to synthesize 2-methyl-3-aryl-propanals, which are valuable in the fragrance industry.
α-Amino Acid Derivatives Synthesis
This compound can be employed in the synthesis of non-proteinogenic α-amino acids, which are important in peptidomimetics and drug discovery. nih.gov The synthesis of α,α-disubstituted α-amino acids is challenging due to steric hindrance, but methods like the Strecker synthesis and the amidomalonate synthesis provide viable routes. pressbooks.pubmasterorganicchemistry.com
A more advanced approach involves the asymmetric tandem N-alkylation/π-allylation of α-iminoesters. acs.orgnih.govacs.org In this type of reaction, an enolate is generated in situ from an α-iminoester and a Grignard reagent, which then undergoes an asymmetric allylic alkylation with an allylating agent. While cinnamyl acetate is often used, the methodology can be extended to other allylic acetates like this compound to produce enantioenriched α-allyl-α-aryl α-amino acids. acs.orgacs.org These derivatives can be further modified, for example, through alkene metathesis to create both acyclic and cyclic amino acid analogues. acs.org
Role as a Precursor in Complex Molecule Synthesis
The utility of this compound extends to its role as a starting material or key intermediate in the total synthesis of complex, biologically active molecules. guidechem.com
Biologically Active Molecules
This compound serves as a precursor for the synthesis of pharmaceuticals. guidechem.com A notable example is its connection to the synthesis of Delamanid, an anti-tuberculosis drug. rsc.orgmdpi.com The synthesis of Delamanid involves key intermediates that can be derived from the methallyl group. rsc.orggoogle.com For instance, a reported synthesis of Delamanid starts with the allylation of 4-iodophenol (B32979) using 2-methylallyl chloride. rsc.org Given that this compound can be readily synthesized from or converted to 2-methylallyl chloride and 2-methylallyl alcohol, it represents a valuable precursor in the synthetic route to this important therapeutic agent. google.comrsc.org The core structure of Delamanid is a nitroimidazo[2,1-b]oxazole, and the methallyl group provides the carbon framework for the construction of the oxazole (B20620) ring.
Another example is in the synthesis of Fexofenadine, where a "methallyl" reactant is used in a Friedel-Crafts alkylation as an early step in the synthesis, ultimately leading to the formation of an acetate-containing intermediate. researchgate.net
Pharmaceuticals
This compound functions as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active molecules. guidechem.com Its structure is incorporated into more complex frameworks through reactions like palladium-catalyzed cross-couplings, which are fundamental for creating the carbon-carbon bonds that form the backbone of many medicinal compounds.
Beyond its role as a synthetic precursor, research has indicated that this compound itself possesses antimicrobial properties. Studies have shown it to have significant inhibitory effects against various bacterial strains, including notable pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. One investigation assessed its effectiveness against both planktonic (free-floating) cells and biofilms, finding that while it effectively curbed planktonic growth, its impact on established biofilms was less pronounced.
Fine Chemicals
In the realm of fine chemicals, this compound is valued as a versatile intermediate for producing a range of non-pharmaceutical products. guidechem.comlookchem.com It is a primary raw material in the synthesis of various pesticides, surfactants, and high-molecular-weight compounds used in polymer production. lookchem.comgoogle.com Its application in this technical field underscores its importance in industrial organic synthesis. google.com The synthesis of this compound itself can be achieved through methods such as the esterification of 2-methylallyl alcohol or the reaction of methallyl chloride with sodium acetate in the presence of a solvent like diethylene glycol, a process designed to enhance yield and simplify the technology. google.com
Stereoselective Synthesis
Stereoselective synthesis is a critical area where the methallyl group is employed to control the formation of specific stereoisomers. The addition of a methallyl group to a molecule can create new stereogenic centers, and controlling the configuration of these centers is essential for producing a single, desired enantiomer or diastereomer.
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of methallylation, significant research has focused on transition-metal-catalyzed reactions. One prominent example is the iridium-catalyzed Grignard Nozaki-Hiyama methallylation, which can add a methallyl group to a carbonyl compound with high enantioselectivity. nih.gov
A key research finding in this area is the critical role of the leaving group on the methallyl donor. nih.gov Studies have demonstrated that while methallyl chloride is an efficient donor in these iridium-catalyzed reactions, this compound does not react efficiently under the same conditions. nih.gov The inferior performance of this compound is attributed to the relative stability of the acetate leaving group, which makes the initial oxidative addition step to the iridium catalyst less favorable compared to the more reactive chloride. nih.govresearchgate.net This distinction highlights a crucial principle in catalyst and substrate design for achieving high efficiency in enantioselective transformations. nih.gov
| Allyl Donor | Reactivity/Efficiency | Reason for Performance | Typical Outcome |
|---|---|---|---|
| Methallyl chloride | High | Chloride is a more reactive leaving group, facilitating π-allyl formation. | Good to excellent yields of the desired chiral homoallylic alcohol with high enantiomeric excess. nih.gov |
| This compound | Poor / Inefficient | The acetate leaving group is less reactive, hindering the catalytic cycle. | Only trace amounts of the C-C coupling product are formed. nih.gov |
Other enantioselective methods involving methallyl-type precursors include the palladium-catalyzed allylation of siloxyfurans for the synthesis of γ-Butenolides. nih.gov
Diastereoselective Control
When a reaction can produce multiple diastereomers, controlling which one is formed is known as diastereoselective control. The addition of methallyl groups to carbonyl compounds can create two new chiral centers, making diastereoselectivity a key challenge. msu.edu
Highly diastereoselective intramolecular allylation reactions have been achieved using mixed acetals derived from (α-hydroxyalkyl)dimethylallylsilane. acs.org In these reactions, catalyzed by a Lewis acid, the allylsilane adds to an intermediate oxocarbenium ion through a cyclic transition state, resulting in excellent diastereoselectivity. acs.org The stereochemical outcome is dictated by this constrained intramolecular pathway. acs.org
Another strategy involves palladium-catalyzed allylation of aldehydes using allyl acetates in the presence of chiral diboronates. core.ac.uk These reactions proceed with high regioselectivity to yield anti-branched homoallylic alcohols, often as a single diastereomer. core.ac.uk The synthesis of complex natural products, such as (−)-isoclavukerin A, has also relied on controlling the diastereoselectivity of intramolecular cycloadditions involving precursors derived from methallyl alcohol. acs.org
| Reaction Type | Key Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular Allylation | (α-hydroxyalkyl)dimethylallylsilane, Lewis acid | Highly diastereoselective via cyclic synclinal SE' addition. | acs.org |
| Intermolecular Allylation | Aldehydes, Allyl acetates, Pd(0) catalyst, Chiral diboronates | Formation of anti-branched products, often as a single diastereomer. | core.ac.uk |
| Intramolecular [3+2] Cycloaddition | Trimethylenemethane (TMM) precursors derived from methallyl alcohol, Pd catalyst | High diastereofacial selectivity controlled by activating groups. | acs.org |
Analytical Methodologies in Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of methallyl acetate (B1210297), enabling researchers to assess its purity and quantify related substances. Both gas and liquid chromatography are routinely utilized, each offering distinct advantages.
Gas Chromatography (GC) for Purity and Byproduct Analysis
Gas chromatography is a powerful tool for analyzing volatile compounds like methallyl acetate. It is frequently employed to determine the purity of the compound and to detect and quantify byproducts that may arise from its synthesis. Common impurities can include unreacted starting materials, such as methallyl alcohol, or side-products from the esterification process.
In a typical GC analysis, a sample of this compound is vaporized and injected into the instrument. An inert carrier gas, often helium or hydrogen, transports the vaporized sample through a capillary column. scholarsresearchlibrary.com The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. For analyzing esters, packed columns or, more commonly, capillary columns like those with a non-polar (e.g., ZB 5-MS) or mid-polar stationary phase are used. scholarsresearchlibrary.comcloudfront.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. cloudfront.netkeikaventures.com
For more definitive identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. rsc.orgresearchgate.net This technique couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the structural elucidation of unknown impurities by comparing their mass spectra to spectral libraries. The molecular ion peak for this compound in GC-MS analysis is observed at an m/z of 114.14.
Table 1: Illustrative GC Parameters for Ester Analysis
| Parameter | Value |
| Column | Capillary Column (e.g., DB-WAX, ZB 5-MS) scholarsresearchlibrary.comrsc.org |
| Injector Temperature | 240°C cloudfront.net |
| Carrier Gas | Helium or Hydrogen scholarsresearchlibrary.com |
| Oven Program | Temperature gradient (e.g., 70°C to 260°C at 6°C/min) scholarsresearchlibrary.comcloudfront.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another vital analytical technique, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. It has been successfully applied to the analysis of this compound and related compounds. sielc.comnih.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. sielc.com In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. nih.govgmpinsiders.com
A specific RP-HPLC method for this compound has been developed using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The separation is achieved with an isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com Method development involves optimizing the mobile phase composition (the ratio of organic solvent to water) and flow rate to achieve a good peak shape and resolution in a reasonable analysis time. scielo.br This type of liquid chromatography method can be scaled up for preparative separation to isolate impurities for further characterization. sielc.comsielc.com
Table 2: Example RP-HPLC Conditions for this compound
| Parameter | Condition |
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |
| Detection | UV (e.g., 210 nm) |
| Mode | Isocratic scielo.br |
For coupling HPLC with a mass spectrometer (LC-MS), the mobile phase must be volatile. shimadzu.com Non-volatile buffers, such as phosphate, are incompatible with MS because they can contaminate the ion source. shimadzu.com When analyzing this compound via LC-MS, the phosphoric acid used in the UV-based HPLC method must be replaced with a volatile acid, such as formic acid or acetic acid. sielc.comsielc.comwaters.com Volatile buffers like ammonium (B1175870) acetate or ammonium formate (B1220265) are also commonly used to facilitate ionization and improve MS signal, typically at concentrations of 10 mM or less. shimadzu.comwaters.comchromatographyonline.com Electrospray ionization (ESI) is a common technique used for LC-MS analysis of esters and is compatible with volatile organic solvents and aqueous mixtures. ox.ac.uk
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with smaller particles (typically sub-2 µm), can significantly reduce analysis time and improve resolution compared to traditional HPLC. waters.com For this compound, methods can be transferred from HPLC to UPLC by using columns with smaller particles (e.g., 3 µm) for faster applications. sielc.comsielc.com The higher efficiency of UPLC separations allows for greater peak capacity, which is advantageous for resolving complex mixtures and uncovering minor impurities. waters.com
Mass Spectrometry (MS) Compatibility
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique structural information. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR : The proton NMR spectrum of this compound shows characteristic signals for the different types of protons. Key peaks include those for the vinyl protons (δ 4.6–5.0 ppm), the acetate methyl protons (δ 2.0–2.1 ppm), and the allylic methyl protons (δ 1.8 ppm).
¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton, with notable signals for the carbonyl carbon of the ester group (δ 170–171 ppm) and the allylic methyl carbon (δ 18–22 ppm).
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays strong characteristic absorption bands. nih.gov
A strong C=O stretching vibration for the ester functional group is observed in the range of 1740–1750 cm⁻¹.
A prominent C-O stretching band for the ester linkage appears between 1230–1250 cm⁻¹.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
The GC-MS data for this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular weight. nih.gov The most abundant peak (base peak) in the mass spectrum is typically at m/z 43, which corresponds to the acetyl cation [CH₃CO]⁺. nih.gov
Table 3: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| ¹H NMR | δ 4.6–5.0 ppm, δ 2.0–2.1 ppm, δ 1.8 ppm | Vinyl, Acetate Methyl, and Allylic Methyl Protons |
| ¹³C NMR | δ 170–171 ppm, δ 18–22 ppm | Carbonyl and Allylic Methyl Carbons |
| FTIR | 1740–1750 cm⁻¹, 1230–1250 cm⁻¹ | C=O Stretch (Ester), C-O Stretch (Ester) |
| GC-MS | m/z 114, m/z 43 (base peak) nih.gov | Molecular Ion [M]⁺, Acetyl Cation Fragment [CH₃CO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Copolymer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including this compound. msu.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, characteristic peaks are observed at approximately δ 4.6–5.0 ppm for the vinyl protons, δ 2.0–2.1 ppm for the acetate methyl protons, and δ 1.8 ppm for the allylic methyl group. The ¹³C NMR spectrum shows signals corresponding to the carbonyl carbon at δ 170–171 ppm and the allylic methyl carbon at δ 18–22 ppm.
NMR is also pivotal in analyzing copolymers that incorporate this compound. For instance, in the copolymerization of this compound with α-olefins like 1-decene (B1663960), NMR analysis reveals the comonomer content and the insertion mode of the comonomer, which determines its position in the main chain or at the terminus of the copolymer. acs.org Such studies have shown that significant β-acetate elimination does not occur during polymerization. acs.org Dynamic NMR studies, particularly in the context of palladium(II) complexes with allylic ligands, can also be used to monitor isomerization processes. researchgate.net
| NMR Data for this compound | |
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H (Vinyl) | 4.6–5.0 |
| ¹H (Acetate Methyl) | 2.0–2.1 |
| ¹H (Allylic Methyl) | 1.8 |
| ¹³C (Carbonyl) | 170–171 |
| ¹³C (Allylic Methyl) | 18–22 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. masterorganicchemistry.com In the case of this compound, the FTIR spectrum displays characteristic absorption bands that confirm its chemical structure.
A strong absorbance is typically observed in the range of 1740–1750 cm⁻¹ which is indicative of the C=O stretching vibration of the ester group. libretexts.org Another significant peak appears between 1230–1250 cm⁻¹, corresponding to the C-O stretching of the ester. FTIR is also used to confirm the structure of polymers derived from or incorporating this compound, such as in the case of its copolymers where the integrity of the functional groups after polymerization can be verified. researchgate.netresearchgate.net
| Key FTIR Peaks for this compound | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1740–1750 |
| C-O Stretch (Ester) | 1230–1250 |
Electron Spin Resonance (ESR) Spectroscopy for Radical Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study species that have unpaired electrons, such as free radicals. slideshare.net In the context of this compound, ESR is particularly valuable for investigating radical polymerization processes. researchgate.net
ESR can detect and characterize the transient radical species that are formed during polymerization, providing insights into the reaction mechanism. researchgate.net For example, studies on related allyl compounds have utilized ESR to identify the structure of the radicals formed. ESR spectroscopy can also be used to study the kinetics of radical reactions, such as the reaction of hydroxyl radicals with various organic compounds. science.gov
Other Characterization Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of polymeric materials derived from this compound. labmanager.commt.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mt.com It provides information on the thermal stability and decomposition profile of a polymer. For example, TGA can determine the onset temperature of degradation for polymers containing this compound. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. netzsch.com DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net For instance, DSC analysis of a polyvinyl acetate (PVAc) polymer showed a glass transition temperature of 50 °C. researchgate.net
These techniques are often used in conjunction to provide a comprehensive understanding of a polymer's thermal behavior. labmanager.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. pressbooks.pubnist.gov For polymers and films involving this compound, AFM is used to visualize the surface morphology, roughness, and the dispersion of different components. surfacesciencewestern.comresearchgate.net
AFM can reveal how different preparation methods or the inclusion of additives affect the surface structure of a polymer film. surfacesciencewestern.comdntb.gov.ua For example, it has been used to study the surface of saponified polyvinyl acetate/polymethyl methacrylate (B99206) blend films, revealing morphological variations based on the blend ratio. researchgate.net
X-ray Diffractometry (XRD) is a powerful analytical method used to determine the crystalline structure of materials. numberanalytics.commalvernpanalytical.com In polymer science, XRD is employed to assess the degree of crystallinity of a polymer. thermofisher.com
For polymers containing acetate groups, like polyvinyl acetate (PVAc), XRD patterns can distinguish between amorphous and semi-crystalline structures. researchgate.net The technique can also be used to monitor changes in crystallinity that may occur due to processing or degradation. numberanalytics.com For example, XRD analysis has shown a reduction in the degree of crystallinity in a polyvinyl acetate matrix upon the addition of certain salts and ionic liquids. researchgate.net
Elemental Analysis for Copolymer Composition
Elemental analysis is a fundamental technique for determining the composition of copolymers, including those containing this compound. This method relies on the precise measurement of the weight percentages of constituent elements (primarily carbon, hydrogen, and oxygen) in a purified copolymer sample. By comparing the experimentally determined elemental composition with the theoretical values calculated for various monomer ratios, the actual mole fraction of each monomer incorporated into the polymer chain can be established. researchgate.net
In the study of copolymers of methallyl tert-butyl ether and this compound with 1-decene, elemental analysis, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, was employed to determine the comonomer content. acs.org For instance, the copolymerization of 1-decene with this compound yielded copolymers with a comonomer content ranging from 1.0 to 3.3 mol %. acs.org Similarly, the compositions of copolymers of methyl methacrylate (MMA) and allyl acetate have been determined by elemental analysis. researchgate.net
The process involves the combustion of a small, precisely weighed sample of the copolymer under controlled conditions. The resulting combustion products, such as carbon dioxide and water, are collected and quantified. From these measurements, the percentage of carbon and hydrogen in the original sample is calculated. The oxygen content is often determined by difference.
The mole fraction of each monomer in the copolymer can then be calculated using the elemental composition data. For a copolymer of this compound (C₆H₁₀O₂) and another monomer, the theoretical elemental percentages can be calculated for a range of possible compositions. The experimentally determined values are then matched to this theoretical data to find the best fit, thereby revealing the copolymer composition. This analytical approach is crucial for understanding the reactivity ratios of the monomers and for correlating the copolymer's structure with its properties. researchgate.net
Table 1: Example of Elemental Analysis Data for Copolymer Composition Determination
| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Feed Ratio (M1:M2) | Copolymer Composition (mol% M1) | Analytical Technique(s) |
| This compound / 1-decene | This compound | 1-decene | Varied | 1.0 - 3.3 | Elemental Analysis, NMR acs.org |
| Methyl methacrylate / Allyl acetate | Methyl methacrylate | Allyl acetate | Varied | Determined | Elemental Analysis, ¹H-NMR researchgate.net |
| Methallyl methacrylate / Styrene | Methallyl methacrylate | Styrene | 10:90 to 90:10 | Determined | Elemental Analysis, NMR |
Fluorescence Spectroscopy for Polymer Studies
Fluorescence spectroscopy is a highly sensitive analytical technique used to investigate the microstructure and dynamics of polymer systems. researchgate.net This method often involves the use of fluorescent probes, which are molecules that emit light after being excited by an external light source. mdpi.com The characteristics of the emitted light, such as its intensity, wavelength, and lifetime, are sensitive to the local environment of the probe, providing valuable information about the polymer matrix. researchgate.net
In the context of polymers containing methallyl derivatives, fluorescence spectroscopy has been utilized to study the behavior of poly(methallyl sulfonate-vinyl acetate) copolymers. tandfonline.com In one such study, the fluorescence of pyrene (B120774), a neutral fluorescent probe, and its positively charged derivatives was examined in the presence of these copolymers. tandfonline.com The study observed changes in the fluorescence spectra and lifetimes of the probes at different copolymer concentrations, which were interpreted in terms of polymer aggregation. tandfonline.com For example, pyrene exhibited biexponential decay in the presence of the copolymers, and excimer emission was also noted, indicating the formation of aggregated structures. tandfonline.com
The general principle involves introducing a small amount of a fluorescent probe into the polymer system. Changes in the polymer's conformation, aggregation state, or local polarity can alter the photophysical properties of the probe. nih.gov For instance, a shift in the emission maximum or a change in the fluorescence lifetime can indicate changes in the microenvironment surrounding the probe molecule. researchgate.net This technique is particularly useful for studying phenomena such as micelle formation in amphiphilic copolymers and the dynamics of polymer chain interactions. acs.org
Table 2: Application of Fluorescence Spectroscopy in Polymer Analysis
| Polymer System | Fluorescent Probe | Parameter Measured | Information Obtained |
| Poly(methallyl sulfonate-vinyl acetate) | Pyrene, PyMe, PyUnd | Fluorescence spectrum, lifetime | Polymer aggregation tandfonline.com |
| General Polymer Systems | Various Fluorophores | Emission intensity, wavelength, lifetime, polarization | Polymerization kinetics, microenvironment polarity, chain dynamics researchgate.net |
| Photoinduced Polymerization | Tetrazole moiety | Fluorescence changes | Monitoring reaction kinetics mdpi.com |
Quantitative Determination of Unsaturation
The quantitative determination of residual unsaturation in polymers derived from monomers like this compound is crucial for evaluating the extent of polymerization and understanding the final properties of the material. The unreacted double bonds can influence the polymer's chemical resistance, thermal stability, and potential for post-polymerization modification. Several analytical methods can be employed for this purpose.
One common approach is through spectroscopic techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. kpi.ua In this method, the degree of unsaturation is calculated by monitoring the decrease in the intensity of a characteristic vibrational band associated with the double bond (e.g., the C=C stretching vibration) relative to an internal standard band that remains unchanged during the polymerization. kpi.ua For (meth)acrylates, the Raman technique is often preferred due to the high intensity of the acrylate (B77674) bands. kpi.ua
Another established method for the quantitative determination of vinyl unsaturation involves chemical titration with mercuric acetate. sci-hub.se This method is based on the reaction of mercuric acetate with the double bond in the presence of a suitable solvent, which produces acetic acid. sci-hub.se The amount of acetic acid formed, which is stoichiometric to the number of double bonds, is then determined by titration with a standardized base. sci-hub.se This technique has been shown to be accurate for determining vinyl unsaturation in various organic compounds. sci-hub.se A radiochemical adaptation of this method, using methanol-14C, has also been developed for enhanced sensitivity, capable of detecting unsaturation at the micromole level. capes.gov.br
The degree of unsaturation can also be conceptually understood by comparing the molecular formula of a compound to that of a corresponding saturated acyclic alkane (CₙH₂ₙ₊₂). openstax.orglibretexts.org Each double bond or ring in a molecule results in a loss of two hydrogen atoms. openstax.org While this calculation is straightforward for small molecules, its application to polymers requires knowledge of the average molecular weight and composition.
Table 3: Methods for Quantitative Determination of Unsaturation
| Analytical Method | Principle | Application | Key Findings/Considerations |
| FT-IR and FT-Raman Spectroscopy | Measurement of the relative intensity of a C=C vibrational band to an internal standard. kpi.ua | Photocured (meth)acrylates and other polymers. kpi.ua | Raman can be more sensitive for (meth)acrylates; choice of internal standard is critical. kpi.ua |
| Mercuric Acetate Titration | Reaction of mercuric acetate with double bonds to produce titratable acetic acid. sci-hub.se | Organic compounds with vinyl unsaturation. sci-hub.se | Provides accurate results but can be time-consuming. sci-hub.se |
| Radiochemical Method | Reaction with mercuric acetate and methanol-14C, followed by assay of residual activity. capes.gov.br | Terminal and cis-type olefinic unsaturation. capes.gov.br | Highly sensitive; useful for low levels of unsaturation. capes.gov.br |
Environmental and Toxicological Research
Environmental Fate Studies
The environmental fate of a chemical compound is critical to understanding its potential impact and persistence. This includes its degradation pathways in different media and its stability when exposed to light.
The degradation of methallyl acetate (B1210297) in the environment can occur through several chemical and biological processes. Oxidation is a significant pathway, where methallyl acetate can be converted into corresponding alcohols and acids. In anaerobic environments, acetate degradation is a key process for methane (B114726) production. This occurs via two primary mechanisms: direct aceticlastic methanogenesis, where acetate is split to form methane and carbon dioxide, and syntrophic acetate oxidation (SAO), where acetate is oxidized to hydrogen and carbon dioxide, which are then used by hydrogenotrophic methanogens to produce methane. nih.govbioline.org.br The dominance of a particular pathway is influenced by environmental conditions such as temperature and the presence of inhibitors like ammonia. nih.govbioline.org.br
Chemical degradation can also be initiated by atmospheric radicals. For instance, the atmospheric degradation of esters like isoamyl acetate is dominated by hydrogen-abstraction reactions initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms. acs.org This process leads to the formation of various radical products that are subsequently stabilized. acs.org While specific studies on this compound's atmospheric degradation are limited, it is plausible that it follows similar radical-initiated degradation pathways.
Information regarding the specific photolytic stability of pure this compound is not extensively detailed in the available research. However, its use in polymer chemistry suggests it possesses certain photochemical properties. For example, methallyl esters are sometimes included as comonomers in polymer formulations to enhance photochemical stability. google.com This implies that the methallyl group can influence the polymer's response to light, although it does not directly describe the photolytic degradation of the unbound ester.
Degradation Pathways in Various Media
Biological Activity and Mechanisms
This compound and its derivatives have been the subject of research for their biological activities, particularly their ability to inhibit the growth of microorganisms.
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that the compound exhibits significant inhibitory effects against a range of bacterial strains. The presence of the methallyl group in other molecules, such as phenol (B47542) derivatives, has also been evaluated to determine its effect on antimicrobial potency. nih.gov
This compound has demonstrated notable inhibitory action against both Gram-positive and Gram-negative bacteria, including the pathogenic strains Staphylococcus aureus and Pseudomonas aeruginosa. Studies on structurally related compounds provide further insight. For example, derivatives of phenols containing a 2-methallyl group have been synthesized and evaluated for their antimicrobial activity. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not consistently reported in the literature, related compounds have shown varying degrees of efficacy. For instance, in one study, the parent phenolic compounds thymol (B1683141) and carvacrol (B1668589) showed less bacterial growth reduction compared to their 2-allyl derivatives against both S. epidermidis and P. aeruginosa. nih.gov This highlights the role that the allyl and potentially methallyl functional groups can play in enhancing antimicrobial efficacy.
| Compound | Target Bacteria | Average Reduction in Bacterial Growth (%) |
|---|---|---|
| Carvacrol (Parent Compound) | S. epidermidis | 15.55 |
| 2-allyl carvacrol | S. epidermidis | 79.80 |
| Carvacrol (Parent Compound) | P. aeruginosa | 2.35 |
| 2-allyl carvacrol | P. aeruginosa | 79.63 |
| Thymol (Parent Compound) | S. epidermidis | 25.67 |
| 2-allyl thymol | S. epidermidis | 79.00 |
| Thymol (Parent Compound) | P. aeruginosa | 19.18 |
| 2-allyl thymol | P. aeruginosa | 77.93 |
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, present a significant challenge as they are often more resistant to antimicrobial agents than their free-floating (planktonic) counterparts. Research evaluating the efficacy of this compound has shown a difference in its activity against these two growth modes. While it was found to be effective at inhibiting the growth of planktonic bacterial cells, its efficacy was reduced against established biofilms.
This phenomenon, where a compound is more effective against planktonic bacteria than biofilms, has also been observed with related molecules. A study on allyl derivatives of phenols found that while these compounds showed increased potency in killing and inhibiting planktonic cells, they exhibited a decrease in potency against biofilms. nih.gov This underscores the necessity of using biofilm-specific assays to accurately determine the antimicrobial potential of a compound intended for applications where biofilms are a concern. nih.gov
Antimicrobial Properties
Molecular Targets and Pathways in Antimicrobial Action
The antimicrobial mechanism of action for compounds like this compound is often associated with their chemical structure and physical properties. Research into related compounds suggests that the inclusion of an allyl group can increase lipophilicity, which may enhance the compound's ability to permeate the microbial cell membrane. frontiersin.org This disruption of the cell membrane is a common mechanism for antimicrobial agents, where the compound interacts with membrane components, leading to increased permeability and potential cell lysis.
The general mechanism often involves the antimicrobial agent attaching to the polar surface of the bacteria and embedding within the phospholipid bilayer, causing disruption. researchgate.net For some compounds, this action is enhanced by their ability to displace the positive cations that help stabilize the bacterial cell membrane. researchgate.net Studies have specifically evaluated the addition of allyl and methallyl groups to other chemical structures to investigate their effect on potency against planktonic cells and biofilms. frontiersin.org While the precise molecular targets of this compound are not extensively detailed, the strategy of using its structural properties to target and disrupt the cell membrane is a primary proposed pathway for its antimicrobial effects. frontiersin.org
Comparative Toxicological Studies with Related Allyl Compounds
To understand the potential toxicology of this compound, researchers often look to studies on structurally similar chemicals, such as allyl acetate. Allyl acetate, along with its metabolites allyl alcohol and acrolein, are chemicals used in various manufacturing processes. nih.govnih.gov Due to a metabolic relationship where allyl acetate is converted to the more reactive aldehyde, acrolein, these compounds have been the subject of comparative toxicological studies. nih.govnih.gov A significant 90-day study administered allyl acetate, allyl alcohol, and acrolein to rats and mice to compare their toxic effects and investigate the hypothesis that the protoxicants (allyl acetate and allyl alcohol) could lead to greater systemic toxicity than acrolein itself. nih.govnih.gov
Metabolism to Acrolein as a Protoxicant
Metabolic studies indicate that allyl acetate and allyl alcohol function as protoxicants, meaning they are converted into a more toxic substance within the body. nih.gov The metabolic pathway begins with the rapid hydrolysis of allyl acetate by carboxyl esterases found in the stomach, liver, and blood, which yields allyl alcohol and acetic acid. nih.gov Subsequently, allyl alcohol is oxidized by the enzyme alcohol dehydrogenase to form acrolein, a highly reactive α,β-unsaturated aldehyde. nih.gov This biotransformation is a critical factor in the toxicity profile of allyl acetate, as acrolein is significantly more acutely toxic than its parent compound. nih.govcdc.gov Acrolein can be detoxified through further metabolism to acrylic acid or by conjugation with glutathione. nih.gov
Hepatic Toxicological Profiles
In comparative toxicological assessments, the effects on the liver were most pronounced in animals treated with allyl acetate. nih.govnih.gov Liver histopathology was clearly apparent with allyl acetate exposure and also observed with allyl alcohol, but it was not seen in animals treated directly with acrolein. nih.govnih.gov This seemingly counterintuitive result is explained by the fact that allyl acetate and allyl alcohol are absorbed and then metabolized, leading to increased systemic exposure to acrolein, which in turn causes damage to internal organs like the liver. nih.govnih.gov In a 90-day study, gross lesions in the liver were among the treatment-related effects observed in rats administered high doses of allyl acetate. nih.gov
Effects on Hematopoietic System
Research has shown that allyl acetate, allyl alcohol, and acrolein all impact the hematopoietic system. nih.govnih.gov However, in a comparative 90-day gavage study, allyl acetate demonstrated the most pronounced effect on this system among the three chemicals tested. nih.govnih.gov Clinical observations in rats from the highest dose groups of allyl acetate included pallor, a potential indicator of effects on the hematopoietic system. nih.gov
Potential for Systemic Exposure
A key hypothesis in the toxicology of these related compounds is that the protoxicants, allyl acetate and allyl alcohol, can achieve greater systemic exposure than the more reactive acrolein. nih.govnih.gov Because they are less immediately reactive, they can be absorbed and distributed throughout the body before being converted to acrolein, delivering higher effective doses of the ultimate toxicant to internal organs. nih.gov This increased systemic exposure is believed to be responsible for the differences observed in the hepatic toxicological profiles. nih.govnih.gov
Evidence supporting this includes the measurement of urinary metabolites. Animals dosed with allyl acetate and allyl alcohol were found to produce higher levels of urinary mercapturic acids, such as 3-hydroxypropyl mercapturic acid (3-HPM), compared to those dosed directly with acrolein. nih.govnih.gov The concentration of these metabolites serves as a biomarker for the systemic biotransformation of the parent compounds into acrolein. nih.govnih.gov
Data Tables
Table 1: Summary of Comparative Toxicity in a 90-Day Study
This table summarizes findings from comparative studies on allyl acetate and its related compounds.
| Feature | Allyl Acetate | Allyl Alcohol | Acrolein |
| Metabolism | Protoxicant; metabolized to allyl alcohol, then to acrolein nih.gov | Protoxicant; metabolized to acrolein nih.gov | Active toxicant nih.gov |
| Primary Target Organ | Forestomach, Liver nih.govnih.gov | Forestomach nih.gov | Forestomach nih.govnih.gov |
| Hepatic Effects | Most apparent liver histopathology nih.govnih.gov | Liver histopathology observed nih.govnih.gov | No liver histopathology observed nih.govnih.gov |
| Hematopoietic Effects | Most pronounced effect of the three compounds nih.govnih.gov | Effects observed nih.gov | Effects observed nih.gov |
| Systemic Exposure | High potential due to protoxicant nature, leading to systemic acrolein delivery nih.govnih.gov | High potential due to protoxicant nature nih.govnih.gov | Lower systemic exposure due to high reactivity at the site of contact nih.govnih.gov |
Future Directions and Research Gaps
Development of Greener Synthetic Routes and Sustainable Production
The traditional synthesis of methallyl acetate (B1210297) often involves methods that are not environmentally benign, such as using corrosive mineral acids like sulfuric acid as catalysts for the esterification of methallyl alcohol and acetic acid. Future research is increasingly focused on developing "green" and sustainable production pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising industrial method involves the gas-phase reaction of propene with acetic acid using a palladium catalyst, which is advantageous due to the low cost of propene. Another avenue of research focuses on the sustainable production of the precursor, methallyl alcohol. A green process for producing methallyl alcohol has been described involving a tandem reaction that includes α-H oxidation, esterification, and hydrolysis. researchgate.net The development of solid acid catalysts, such as Amberlyst-15, to replace liquid acids is a significant step forward, as they reduce side reactions and are more easily separated from the reaction mixture.
Further research is needed to optimize these greener routes, focusing on catalyst longevity, reaction efficiency, and the use of bio-based feedstocks. The principles of green chemistry, such as using less hazardous solvents and improving atom economy, are central to this effort. researchgate.netsigmaaldrich.com The use of solvents derived from renewable sources, like 2-Methyltetrahydrofuran (2-MeTHF), and the implementation of effective recycling practices are key areas for future development. sigmaaldrich.comaltiras.com
Table 1: Comparison of Synthetic Routes for Methallyl Acetate and its Precursors
| Method | Precursors | Catalyst | Key Features | Research Gap |
| Traditional Esterification | Methallyl alcohol, Acetic acid | Sulfuric acid | Standard laboratory protocol. | Corrosive catalyst, potential for side reactions and difficult workup. |
| Solid Acid Catalysis | Methallyl alcohol, Acetic acid | Amberlyst-15 | Reduced side reactions, easier catalyst separation. | Catalyst deactivation and regeneration studies. |
| Gas-Phase Synthesis | Propene, Acetic acid | Palladium-based | Utilizes low-cost feedstock, aligns with green chemistry principles. | Long-term catalyst stability and performance optimization. |
| Hydrolysis Route | Methallyl chloride, Sodium acetate | Copper sulfate (B86663) | High yield reported in some patents. chemicalbook.comgoogle.com | Management of by-products and wastewater streams. google.com |
| Tandem Reaction (for precursor) | (From isobutylene) | Pd–Au bimetallic nanocatalysts | Green, sustainable route to produce the precursor methallyl alcohol. researchgate.net | Scaling up the process and improving economic viability. |
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern chemical synthesis, and the reactions of this compound are no exception. While palladium catalysts are commonly used for its synthesis and in cross-coupling reactions, research is expanding to include other novel catalytic systems to enhance reactivity, selectivity, and enantioselectivity.
Iridium-catalyzed reactions have been explored for Grignard Nozaki-Hiyama methallylations. Interestingly, in this system, methallyl chloride is an efficient allyl donor, whereas this compound does not react efficiently under the same conditions, highlighting the critical role of the leaving group. This suggests a research gap in developing iridium-based catalysts specifically tailored for substrates with acetate leaving groups.
Rhodium(II)-acetate has been used to catalyze the decomposition of iodonium (B1229267) ylides in the presence of allylic halides like methallyl chloride, leading to complex rearrangements. The exploration of similar rhodium-catalyzed transformations using this compound could open new synthetic possibilities. Furthermore, the emergence of organocatalysis presents an opportunity to develop metal-free catalytic systems for reactions involving this compound, potentially offering improved environmental profiles and different reactivity patterns. frontiersin.org Recent advances in dual nickel/photoredox catalyst systems for other alkenes could also be adapted for this compound, enabling novel three-component reactions. frontiersin.org
Advanced Polymer Applications and Material Innovations
This compound serves as a monomer in the production of polymers and resins for applications in coatings, adhesives, and sealants. Its unique structure, featuring a methallyl group, imparts specific properties to the resulting polymers. However, there are significant opportunities to explore its use in more advanced polymer applications and material innovations.
Research into copolymers is a particularly promising area. For instance, blending polymers like poly(vinyl alcohol) (PVA) with copolymers containing methallyl alcohol (derived from the hydrolysis of this compound) can create materials with tailored properties. mdpi.com Methallyl methacrylate (B99206), a related compound, is used to synthesize polymers for high-energy-density capacitors and antifouling coatings, where the methallyl moiety enhances thermal stability. Similar advanced applications could be investigated for polymers derived from this compound.
Future research should focus on:
Specialty Copolymers: Synthesizing and characterizing novel copolymers of this compound with other functional monomers to create materials with enhanced thermal stability, mechanical strength, or specific optical properties. mdpi.comtandfonline.com
Biodegradable Materials: Investigating the incorporation of this compound into biodegradable polymer backbones for applications in packaging or biomedical devices.
Functional Coatings: Developing cross-linked polymer networks using this compound for advanced coatings with improved durability, chemical resistance, or weatherability. sdgqmaterial.com
Deeper Mechanistic Understanding of Complex Reactions
While this compound is used in various reactions, a deeper mechanistic understanding is required to optimize conditions and expand its synthetic utility. The compound participates in several reaction types, including oxidation, reduction, and substitution.
A key feature of its reactivity is the formation of a π-allyl bond with transition metals like palladium in cross-coupling reactions. This intermediate is fundamental to forming new carbon-carbon bonds. However, the stability and reactivity of this complex can be influenced by steric hindrance from the methyl group, which can lead to lower reaction rates compared to its non-methylated counterpart, allyl acetate.
In other contexts, such as rhodium-catalyzed reactions with ylides, related compounds like methallyl chloride undergo a Claisen-like rearrangement. The proposed mechanism involves the formation of a halonium intermediate. Investigating whether this compound can participate in analogous rearrangements under different catalytic conditions is a key research question. A deeper understanding of these mechanisms, potentially aided by computational calculations, could allow for the rational design of catalysts and reaction conditions to favor desired outcomes.
Table 2: Overview of Reaction Types Involving this compound
| Reaction Type | Description | Mechanistic Feature | Research Focus |
| Cross-Coupling | Formation of new C-C bonds with various partners. | Forms a π-allyl palladium complex. | Overcoming steric hindrance to improve reaction rates and yields. |
| Oxidation | Can be oxidized to form corresponding alcohols and acids. | Involves the formation of peroxyl radicals. | Selective oxidation to desired products under controlled, green conditions. |
| Polymerization | Acts as a monomer to form polymers and resins. | Radical polymerization of the alkene group. | Understanding how the methallyl group affects polymerization kinetics and polymer properties. |
| Allylation | Used as an allylating agent. | Serves as a poor allyl donor in some Ir-catalyzed systems compared to methallyl chloride. | Developing catalytic systems where it can act as an efficient allyl donor. |
| Rearrangement | Potential for Claisen-like or other rearrangements. | A related halide undergoes rearrangement via a halonium intermediate. | Exploring conditions to induce and control rearrangements of this compound. |
Comprehensive Environmental Impact Assessment
A thorough understanding of the environmental fate and impact of this compound is crucial for its safe and sustainable use. Currently, comprehensive environmental risk assessments specifically for this compound are not widely available in the public literature. Much of the assessment must be inferred from data on similar compounds, such as methyl acetate and allyl acetate. rivm.nlnih.gov
Like other chemical substances used in large quantities, there is a potential for environmental release into water bodies through industrial discharge or into the soil via runoff. njchm.com The key environmental properties to assess include:
Biodegradability: Determining the rate and extent to which this compound is broken down by microorganisms in soil and water.
Toxicity to Aquatic Organisms: Establishing the acute and chronic toxicity to representative species of fish, daphnia, and algae.
Bioaccumulation Potential: Assessing its likelihood to accumulate in the tissues of living organisms.
Mobility and Distribution: Using multimedia models to predict how the substance partitions between air, water, soil, and sediment. rsc.org
A risk assessment report for methyl acetate by the European Commission noted no major concerns for the environment, though it is used as a solvent and intermediate in much larger quantities. rivm.nl However, allyl acetate is described as poisonous and irritating. nih.gov Given these differing profiles, a dedicated and comprehensive environmental impact assessment for this compound is a significant research gap that needs to be filled to ensure its environmental safety.
Further Elucidation of Biological Activities and Mechanisms
Initial studies have indicated that this compound possesses antimicrobial properties, showing inhibitory effects against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This opens up potential applications in pharmaceuticals or as an antimicrobial agent in materials. However, the current understanding of its biological activities and the underlying mechanisms is still in its infancy.
A key area for future research is the structure-activity relationship (SAR). Studies on similar phenolic compounds have shown that the addition of a methallyl group can enhance lipophilicity, which may increase the compound's ability to permeate microbial cell membranes and thus increase its antimicrobial potency. montana.edu Investigating this effect systematically for this compound and its derivatives is essential.
Furthermore, while the compound has shown efficacy against planktonic (free-floating) bacteria, its effectiveness against biofilms may be different. Research is needed to explore its activity against these more resilient bacterial communities. The mechanism of action, whether it involves membrane disruption, enzyme inhibition, or other pathways, remains to be fully elucidated. Compounds with similar chromene structures are being investigated for anti-inflammatory and antioxidant properties, suggesting that this compound could be explored for a wider range of biological activities. ontosight.ai
Q & A
Q. What is the standard laboratory synthesis protocol for Methallyl acetate, and what factors influence reaction yield?
this compound (CAS 820-71-3) is synthesized via acid-catalyzed esterification between methallyl alcohol (2-methyl-2-propen-1-ol) and acetic acid. A typical procedure involves:
- Catalyst : Concentrated sulfuric acid (1–5% v/v) or solid acid catalysts (e.g., Amberlyst-15) for reduced side reactions.
- Reaction Conditions : Reflux at 80–100°C for 4–6 hours under anhydrous conditions to avoid hydrolysis.
- Workup : Neutralization with sodium bicarbonate, followed by solvent extraction (e.g., diethyl ether) and vacuum distillation (40–60°C at 20 mmHg). Yield optimization requires strict control of the alcohol-to-acid molar ratio (1:1.2), catalyst loading, and moisture exclusion. Impurities like unreacted methallyl alcohol can be quantified via GC-MS .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?
- NMR :
- ¹H NMR : Peaks at δ 4.6–5.0 ppm (vinyl protons), δ 2.0–2.1 ppm (acetate methyl), and δ 1.8 ppm (allylic methyl).
- ¹³C NMR : Signals at δ 170–171 ppm (carbonyl carbon) and δ 18–22 ppm (allylic methyl).
Q. What safety protocols are critical when handling this compound in academic laboratories?
- PPE : Solvent-resistant gloves (Butyl Rubber recommended), splash-resistant goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis and distillation to limit inhalation exposure (TLV 50 ppm).
- Storage : Inert atmosphere (N₂/Ar) at 4°C, away from oxidizers (e.g., peroxides) and strong acids/bases to prevent decomposition.
- Emergency Response : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction kinetics for this compound formation under heterogeneous vs. homogeneous catalytic conditions?
- Experimental Design :
Compare turnover frequencies (TOF) using Arrhenius plots at varying temperatures (25–80°C).
Quantify catalyst leaching in heterogeneous systems via ICP-MS.
- Data Analysis :
- Apply the Eyring-Polanyi equation to determine activation parameters (ΔH‡, ΔS‡).
- Use ANOVA to assess statistical significance of rate differences.
Q. What computational methods are suitable for predicting this compound’s reactivity in radical polymerization systems?
- DFT Calculations : Model bond dissociation energies (BDEs) of the allylic C-H bonds (key for H-abstraction in initiation).
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on propagation rates.
- Software : Gaussian (B3LYP/6-31G* basis set) for thermodynamic properties; VMD for visualization of transition states .
Q. How should researchers address contradictions in reported solvent effects on this compound’s hydrolytic stability?
- Systematic Approach :
Conduct accelerated aging studies (40°C, 75% RH) in aprotic (hexane) vs. protic (ethanol) solvents.
Monitor hydrolysis via HPLC (C18 column, 210 nm detection) and quantify acetic acid by titration.
- Contradiction Resolution :
- Trace water in ethanol accelerates hydrolysis (pseudo-first-order kinetics), while hexane’s hydrophobicity stabilizes the ester.
- Validate using isotopic labeling (D₂O) to track hydrolysis pathways .
Methodological Guidelines
- Experimental Reproducibility : Document catalyst batch numbers, solvent water content (Karl Fischer titration), and distillation efficiency.
- Data Presentation : Use SI units for kinetic data, and report uncertainties via error bars in Arrhenius plots.
- Ethical Compliance : Include COSHH risk assessments in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
